5-(Triethoxysilyl)pentanoic acid
Overview
Description
5-(Triethoxysilyl)pentanoic acid is an organosilane compound with the molecular formula C11H24O5Si. It is characterized by the presence of a carboxylic acid group and a triethoxysilyl group, making it a versatile compound in various chemical applications. The compound is often used in surface modification and as a coupling agent due to its ability to form strong bonds with both organic and inorganic materials .
Mechanism of Action
Target of Action
It is known that this compound is a mesoporous material with an adsorption rate of 05-10 cm3/g and a carboxylic acid groups content of 2-6% . This suggests that it may interact with various biological molecules in its environment.
Action Environment
The action of 5-Triethoxysilylpentanoic acid can be influenced by various environmental factors . For instance, its stability and efficacy may be affected by pH, as equilibrium is reached within 10 minutes at pH 4 . Other factors, such as temperature and the presence of other chemicals, may also influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Triethoxysilyl)pentanoic acid can be synthesized through a co-condensation approach. This method involves the reaction of this compound with tetraethyl orthosilicate in the presence of a structure-directing agent. The reaction typically takes place under alkaline conditions, with sodium hydroxide being a common base used to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrolysis and condensation of trialkoxysilanes. The process is optimized to produce high yields of the desired product while maintaining the stability and purity of the compound. The use of advanced techniques such as continuous flow reactors and automated control systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5-(Triethoxysilyl)pentanoic acid undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Condensation: Silanol groups and heat.
Esterification: Alcohols and acidic catalysts.
Major Products Formed
Siloxane Polymers: Formed through the condensation of silanol groups.
Esters: Formed through the esterification of the carboxylic acid group.
Scientific Research Applications
5-(Triethoxysilyl)pentanoic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but contains an amine group instead of a carboxylic acid group.
(3-Glycidyloxypropyl)trimethoxysilane: Contains an epoxy group and is used in similar applications for surface modification and coupling.
Uniqueness
5-(Triethoxysilyl)pentanoic acid is unique due to its combination of a carboxylic acid group and a triethoxysilyl group, which provides it with distinct reactivity and versatility in various applications. Its ability to form strong bonds with both organic and inorganic materials makes it particularly valuable in the synthesis of hybrid materials and surface modifications .
Properties
IUPAC Name |
5-triethoxysilylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O5Si/c1-4-14-17(15-5-2,16-6-3)10-8-7-9-11(12)13/h4-10H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECXEVVJRHQJHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCC(=O)O)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O5Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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